molecular formula C16H18N2O B7460090 N-(piperidin-4-yl)-2-naphthamide

N-(piperidin-4-yl)-2-naphthamide

Cat. No. B7460090
M. Wt: 254.33 g/mol
InChI Key: CMGOBJCRHLBLJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(piperidin-4-yl)-2-naphthamide, also known as 4-Piperidin-1-yl-2-naphthamide, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been extensively studied.

Scientific Research Applications

  • Binding Studies and Affinities to Receptors:

    • Carato et al. (2007) conducted studies on substituted piperidine naphthamides, including N-(piperidin-4-yl)-2-naphthamide, for their in vitro binding to D2L, D4.2, and 5-HT2A receptors. They found that certain compounds show selectivity for D4.2 and 5-HT2A receptors over D2L receptors (Carato, Graulich, Jensen, Roth, & Liégeois, 2007).
    • A continuation of the above work by the same authors investigated the influence of substitution on the benzyl moiety on the affinity for D2L, D4.2, and 5-HT2A receptors. They noted that most compounds in the 1-naphthamide series were highly selective for D4.2 over D2L and 5-HT2A receptors (Carato, Graulich, Jensen, Roth, & Liégeois, 2007).
  • Molecular and Structural Studies:

    • Berardi et al. (2005) explored the sigma-subtype affinities and selectivities of various N-(piperidin-4-yl)-2-naphthamide derivatives through radioligand binding assays at sigma(1) and sigma(2) receptors. They identified potent sigma(1) ligands with good selectivity profiles, suggesting potential applications in tumor research and therapy (Berardi, Ferorelli, Abate, Pedone, Colabufo, Contino, & Perrone, 2005).
  • Application in Synthesis and Catalysis:

    • Mokhtary and Torabi (2017) demonstrated the use of Fe3O4 magnetic nanoparticles as a catalyst for the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and N-((2-hydroxy naphthalene-1-yl)(aryl)methyl)acetamide derivatives, showcasing the application in organic synthesis (Mokhtary & Torabi, 2017).
  • Biological Activity and Potential Drug Applications:

    • Huang et al. (2001) synthesized a series of naphthamides and determined their affinities for dopamine D2 and D3 receptors, finding that many naphthamide analogues bind with high affinity at both receptor subtypes. This research indicates the potential of these compounds in the development of drugs targeting dopamine receptors (Huang, Luedtke, Freeman, Wu, & Mach, 2001).
  • Fluorescent pH Sensors:

    • Cui et al. (2004) synthesized 4-piperidine-naphthalimide derivatives, including compounds similar to N-(piperidin-4-yl)-2-naphthamide, which showed potential as novel fluorescent pH sensors. These compounds exhibited strong fluorescence quench and red shift in weakly acidic conditions due to intramolecular hydrogen bonding (Cui, Qian, Liu, & Zhang, 2004).

properties

IUPAC Name

N-piperidin-4-ylnaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c19-16(18-15-7-9-17-10-8-15)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11,15,17H,7-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGOBJCRHLBLJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(piperidin-4-yl)-2-naphthamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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